molecular formula C15H16F3NO4 B1297228 2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid CAS No. 330951-09-2

2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid

Cat. No.: B1297228
CAS No.: 330951-09-2
M. Wt: 331.29 g/mol
InChI Key: WGAHLUJFRZDFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid is a complex organic compound characterized by the presence of a tetrahydrofuran ring, a trifluoromethyl group, and a succinamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,4-dihydroxybutane, under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide in the presence of a base.

    Formation of the Succinamic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

    Reduction: The succinamic acid moiety can be reduced to form a succinimide derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of a succinimide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The succinamic acid moiety can form hydrogen bonds with target proteins, potentially inhibiting their function. The tetrahydrofuran ring can provide structural stability and influence the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tetrahydro-furan-2-yl)-N-(3-chlorophenyl)-succinamic acid
  • 2-(Tetrahydro-furan-2-yl)-N-(3-methylphenyl)-succinamic acid
  • 2-(Tetrahydro-furan-2-yl)-N-(3-nitrophenyl)-succinamic acid

Uniqueness

2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

4-oxo-2-(oxolan-2-yl)-4-[3-(trifluoromethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)9-3-1-4-10(7-9)19-13(20)8-11(14(21)22)12-5-2-6-23-12/h1,3-4,7,11-12H,2,5-6,8H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAHLUJFRZDFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349518
Record name SMR000010370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330951-09-2
Record name SMR000010370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.